2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as amines, amides, and halogens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including:
Formation of the amide bond: This can be achieved through the reaction of an amine with an acyl chloride or an anhydride under basic conditions.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenylacetamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It could bind to receptors on cell surfaces, modulating cellular responses.
Signal transduction: The compound may interfere with intracellular signaling pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide: can be compared with other phenylacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its trifluoromethyl group, for example, can enhance its stability and lipophilicity, potentially improving its pharmacokinetic profile.
Properties
IUPAC Name |
2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClF3N4O2/c1-5-11(3)24-9-16(28)26-14-7-13(19(21,22)23)8-15(18(14)20)27-17(29)10-25-12(4)6-2/h7-8,11-12,24-25H,5-6,9-10H2,1-4H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJALUAKPVYXZBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)CNC(C)CC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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